3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide
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Overview
Description
3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolium ring, followed by the introduction of the hydroxyethyl and nitrophenyl groups. The final step involves the formation of the ethanol bromide salt. Common reagents used in these reactions include thionyl chloride, bromine, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various substituted thiazolium salts.
Scientific Research Applications
3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium chloride
- 3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium iodide
Uniqueness
Compared to similar compounds, 3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide exhibits unique properties due to the presence of the ethanol bromide group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-anilino-4-methyl-1,3-thiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanol;ethanol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S.C2H6O.BrH/c1-13-12-25-18(19-15-5-3-2-4-6-15)20(13)11-17(22)14-7-9-16(10-8-14)21(23)24;1-2-3;/h2-10,12,17,22H,11H2,1H3;3H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFICOEAIOUBJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=CSC(=[N+]1CC(C2=CC=C(C=C2)[N+](=O)[O-])O)NC3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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